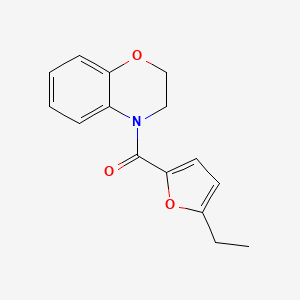
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide, also known as DMQX, is a synthetic compound that acts as a non-competitive antagonist of the AMPA receptor. It has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions.
Mecanismo De Acción
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and blocks the flow of ions through the channel. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and morphine, suggesting a potential role in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide in scientific research is its specificity for the AMPA receptor, which allows for selective manipulation of this receptor subtype. However, one of the limitations is its relatively low potency compared to other AMPA receptor antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide. One area of focus is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic use of AMPA receptor antagonists in the treatment of drug addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and learning and memory.
Métodos De Síntesis
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide can be synthesized by reacting 2-methylquinoline-4-carboxylic acid with 2,5-dimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide has been used in a wide range of scientific research studies related to the function of AMPA receptors in the central nervous system. It has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-8-13(12-6-4-5-7-14(12)17-10)16(21)18-15-9-11(2)19-20(15)3/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWYBTIKLVQCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)